molecular formula C9H17ClN2 B2378835 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride CAS No. 2445785-41-9

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride

Cat. No.: B2378835
CAS No.: 2445785-41-9
M. Wt: 188.7
InChI Key: HSZMGMDRRFEYNF-UHFFFAOYSA-N
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Description

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a dimethylcyclohexane ring, and a carbonitrile group, all combined with a hydrochloride salt.

Preparation Methods

The synthesis of 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride typically involves multiple steps. One common method includes the reaction of 4,4-dimethylcyclohexanone with ammonia to form the corresponding imine, which is then reduced to the amine. The amine is subsequently reacted with cyanogen bromide to introduce the carbonitrile group. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, primary amines, and substituted amines.

Scientific Research Applications

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in electrophilic reactions. These interactions can affect various cellular pathways, leading to changes in cellular function.

Comparison with Similar Compounds

1-Amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride can be compared with similar compounds such as:

    1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid;hydrochloride: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different chemical properties and reactivity.

    1-Amino-4,4-dimethylcyclohexane-1-methanol;hydrochloride: This compound has a hydroxyl group instead of a carbonitrile group, affecting its solubility and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-amino-4,4-dimethylcyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-8(2)3-5-9(11,7-10)6-4-8;/h3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZMGMDRRFEYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C#N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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